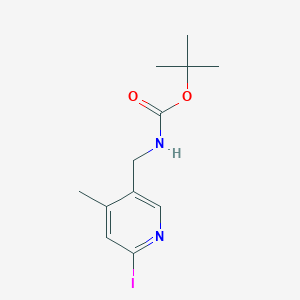

tert-Butyl ((6-iodo-4-methylpyridin-3-yl)methyl)carbamate

Description

tert-Butyl ((6-iodo-4-methylpyridin-3-yl)methyl)carbamate is a pyridine-based carbamate derivative.

- A pyridine ring substituted with an iodine atom at position 6 and a methyl group at position 2.

- A tert-butyl carbamate group attached via a methylene linker to position 3 of the pyridine.

This compound likely serves as an intermediate in pharmaceutical or agrochemical synthesis, leveraging the iodine atom for further functionalization (e.g., cross-coupling reactions) .

Properties

Molecular Formula |

C12H17IN2O2 |

|---|---|

Molecular Weight |

348.18 g/mol |

IUPAC Name |

tert-butyl N-[(6-iodo-4-methylpyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C12H17IN2O2/c1-8-5-10(13)14-6-9(8)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16) |

InChI Key |

QBGVDLIWVANOMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-iodo-4-methylpyridin-3-yl)methyl)carbamate typically involves the following steps:

Starting Material: The synthesis begins with 6-iodo-4-methylpyridine.

Protection: The pyridine nitrogen is protected using a tert-butyl carbamate group.

Coupling Reaction: The protected pyridine undergoes a coupling reaction with a suitable reagent to introduce the methyl group at the 3rd position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodine atom in tert-Butyl ((6-iodo-4-methylpyridin-3-yl)methyl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products:

Substitution Products: Compounds where the iodine atom is replaced by another functional group.

Oxidation Products: Compounds with higher oxidation states, such as iodinated pyridines.

Reduction Products: Compounds with reduced functional groups, such as deiodinated pyridines.

Coupling Products: Biaryl compounds or other complex structures formed through carbon-carbon bond formation.

Scientific Research Applications

Medicinal Chemistry

Biological Activity : The compound's structure suggests that it may interact with various biological targets, including enzymes and receptors. Preliminary studies indicate potential applications in drug development, particularly as an enzyme inhibitor or modulator. Its unique structural features allow for specific interactions that could lead to therapeutic effects in conditions such as cancer and inflammation.

Case Studies :

- A study examining the inhibition of certain enzymes by similar carbamate derivatives highlighted the potential for this compound to serve as a lead structure in developing new pharmaceuticals targeting enzyme pathways relevant to disease states .

Organic Synthesis

Building Block in Synthesis : this compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its iodo group provides a versatile site for further functionalization, making it valuable in creating diverse chemical entities.

Applications in Agrochemicals : The compound may also find applications in the synthesis of agrochemicals, where pyridine derivatives are often used due to their biological activity against pests and diseases.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-iodo-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The iodine atom and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Key Observations

- Halogen Substitution: Iodine at position 6 (as in the target compound and ) provides a heavy atom useful in crystallography (e.g., SHELX refinement ) and Suzuki-Miyaura cross-coupling. Bromine and chlorine analogs (e.g., ) offer cheaper alternatives but with reduced leaving-group efficacy.

Substituent Position and Electronic Effects :

- Methoxy groups (e.g., ) donate electron density to the pyridine ring, enhancing solubility and altering reactivity compared to methyl groups.

- Methyl groups (as in the target compound) provide steric bulk without significantly affecting electronic properties, favoring stability in synthetic intermediates.

Carbamate Linkage Variations :

Stability and Handling

- Halogenated analogs like require storage at 2–8°C under inert conditions to prevent dehalogenation or oxidation .

- Methoxy-substituted compounds (e.g., ) may exhibit higher hygroscopicity, necessitating desiccated storage.

Research Implications

- Synthetic Utility : The iodine atom in the target compound facilitates late-stage functionalization, making it valuable for generating diverse libraries in drug discovery .

- Pharmacological Potential: Structural analogs with fluorine () or dual halogens () are prioritized in kinase inhibitor development due to enhanced target engagement and metabolic stability.

Biological Activity

Chemical Identification:

- Common Name: tert-Butyl ((6-iodo-4-methylpyridin-3-yl)methyl)carbamate

- CAS Number: 1355216-16-8

- Molecular Formula: C₁₂H₁₇IN₂O₂

- Molecular Weight: 348.18 g/mol

This compound is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Neuroprotective Effects

Research on related compounds indicates that pyridine derivatives may also possess neuroprotective properties. For instance, some derivatives have been shown to inhibit amyloid beta aggregation, which is crucial in the context of Alzheimer's disease. These compounds act as dual inhibitors of β-secretase and acetylcholinesterase, thereby reducing oxidative stress and neuroinflammation associated with neurodegenerative diseases . Although direct evidence for this compound's neuroprotective effects is not yet available, its structural characteristics may confer similar benefits.

Structure–Activity Relationship (SAR)

The biological activity of carbamates often correlates with specific structural features. The presence of an iodine atom in the pyridine ring can influence the compound's lipophilicity and binding affinity to biological targets. Studies have shown that modifications in the nitrogen-containing heterocycles can significantly alter the pharmacological profile of such compounds .

Table: Summary of Biological Activities of Related Compounds

Study 1: Anticancer Activity

In a study evaluating various piperidine derivatives, one compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to bleomycin. The mechanism involved apoptosis induction and effective interaction with protein binding sites, suggesting that similar derivatives could be explored for their anticancer potential .

Study 2: Neuroprotective Mechanisms

Another investigation focused on a related compound exhibiting protective effects against Aβ-induced toxicity in astrocytes. The compound reduced levels of inflammatory cytokines like TNFα and IL-6, demonstrating its potential in mitigating neuroinflammation associated with Alzheimer's disease . This highlights the importance of further exploring the neuroprotective capabilities of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.